1-(4-ethoxyphenyl)-3-(1H-indol-3-yl)urea

Urease Inhibition Helicobacter pylori Anti-infective Research

Select this specific CAS 899947-00-3 for its validated, potent mixed-type urease inhibition (cell-free IC₅₀ = 83 nM; whole-cell H. pylori IC₅₀ = 360 nM). Unlike the ethyl analog H-151 (a STING antagonist), the para-ethoxy substitution on this indole-urea scaffold defines a unique selectivity profile crucial for deconvoluting polypharmacology in kinase and infectious disease research. Ensure experimental reproducibility by sourcing this exact substitution pattern. Contact us for a custom synthesis quote.

Molecular Formula C17H17N3O2
Molecular Weight 295.342
CAS No. 899947-00-3
Cat. No. B2742533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-ethoxyphenyl)-3-(1H-indol-3-yl)urea
CAS899947-00-3
Molecular FormulaC17H17N3O2
Molecular Weight295.342
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)NC2=CNC3=CC=CC=C32
InChIInChI=1S/C17H17N3O2/c1-2-22-13-9-7-12(8-10-13)19-17(21)20-16-11-18-15-6-4-3-5-14(15)16/h3-11,18H,2H2,1H3,(H2,19,20,21)
InChIKeyCNYPODAALLXGLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-ethoxyphenyl)-3-(1H-indol-3-yl)urea (CAS 899947-00-3) Procurement: Indole-Urea Scaffold and Baseline Characteristics


1-(4-ethoxyphenyl)-3-(1H-indol-3-yl)urea (CAS 899947-00-3), molecular formula C₁₇H₁₇N₃O₂, is a synthetic small molecule belonging to the arylurea class, featuring a para-ethoxyphenyl group linked to a 1H-indol-3-yl moiety via a central urea linkage [1]. Its structural core is shared with a family of indole-ureas that have been explored as enzyme inhibitors and receptor modulators, particularly in anti-cancer and anti-inflammatory research [2]. However, the specific substitution pattern—an ethoxy group at the para position of the phenyl ring and an unsubstituted indole NH—defines its distinct physicochemical and potential pharmacological profile, which must be considered for accurate scientific selection.

Why Substituting 1-(4-ethoxyphenyl)-3-(1H-indol-3-yl)urea with Other Indole-Ureas is Scientifically Unjustified


Within the arylurea class, even subtle structural modifications—such as replacing the para-ethoxy group with an ethyl group (as in H-151, CAS 941987-60-6) or introducing a substituent on the indole nitrogen—can fundamentally alter target binding, pharmacokinetic properties, and biological selectivity [1]. For instance, H-151 acts as a potent, covalent STING antagonist with specific therapeutic implications , while other analogs exhibit preferential inhibition of kinases, HDACs, or urease. The lack of direct comparative data across all endpoints necessitates that each compound be treated as a unique chemical entity. Relying on a seemingly similar analog without head-to-head quantitative validation risks confounding experimental outcomes, misdirecting drug discovery efforts, and wasting procurement resources on a compound that may not recapitulate the desired profile. The following evidence, while limited in scope, underscores the unique data points available for this specific compound relative to key comparators.

Quantitative Differentiation of 1-(4-ethoxyphenyl)-3-(1H-indol-3-yl)urea (899947-00-3) vs. Closest Analogs: A Procurement-Focused Evidence Review


Urease Inhibition Potency: 1-(4-ethoxyphenyl)-3-(1H-indol-3-yl)urea vs. 1-(4-ethylphenyl)-3-(1H-indol-3-yl)urea (H-151)

In a cell-free assay measuring inhibition of Helicobacter pylori urease (ATCC 43504), 1-(4-ethoxyphenyl)-3-(1H-indol-3-yl)urea demonstrated an IC₅₀ of 83 nM, with a mixed-type competitive inhibition constant (Ki) of 14 nM [1]. In stark contrast, its close structural analog, H-151 (1-(4-ethylphenyl)-3-(1H-indol-3-yl)urea), which contains an ethyl rather than an ethoxy group, has no reported urease inhibitory activity and is instead a validated covalent antagonist of STING . This divergent profile highlights how a single heteroatom substitution (O vs. CH₂) can redirect biological function from a key innate immune pathway to a direct anti-bacterial enzyme target.

Urease Inhibition Helicobacter pylori Anti-infective Research

Cellular vs. Cell-Free Urease Inhibition: Differential Potency of 1-(4-ethoxyphenyl)-3-(1H-indol-3-yl)urea

The compound exhibits a notable difference in potency between cell-free and whole-cell H. pylori urease assays. While its IC₅₀ on the isolated enzyme is 83 nM [1], its efficacy drops to an IC₅₀ of 360 nM when tested against intact H. pylori cells (ATCC 43504) under the same pre-incubation and detection method [2]. This 4.3-fold decrease in potency in a cellular context provides a quantifiable measure of its apparent permeability and stability in a more physiologically relevant bacterial environment.

Cellular Assay Permeability Urease Helicobacter pylori

STING Pathway Modulation: Selectivity Profile Contrasted with H-151

While 1-(4-ethoxyphenyl)-3-(1H-indol-3-yl)urea has demonstrated potent urease inhibition [1], its close analog H-151 (1-(4-ethylphenyl)-3-(1H-indol-3-yl)urea) is a well-characterized, covalent antagonist of STING (Stimulator of Interferon Genes) with no reported urease activity . H-151 covalently binds to Cys91 of STING, blocking palmitoylation and cluster assembly . Although direct STING activity data for 1-(4-ethoxyphenyl)-3-(1H-indol-3-yl)urea are not available, the marked difference in the validated biological profile of these two structurally similar compounds underscores a functional divergence.

STING Innate Immunity Covalent Inhibitor Selectivity

Mechanistic Insight: Mixed-Type Competitive Urease Inhibition

Kinetic analysis reveals that 1-(4-ethoxyphenyl)-3-(1H-indol-3-yl)urea acts as a mixed-type competitive inhibitor of H. pylori urease, with a Ki of 14 nM [1]. This mechanism indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. This is a more nuanced mode of inhibition compared to purely competitive inhibitors, which only target the free enzyme active site. Many simple urease inhibitors, such as acetohydroxamic acid (Ki ~ 5-20 µM for H. pylori urease), are purely competitive and have significantly lower potency [2].

Enzyme Kinetics Mechanism of Action Urease Mixed-Type Inhibition

Arylurea Kinase Inhibition: A Class-Level Comparison with Sorafenib

The arylurea moiety is a privileged scaffold for kinase inhibition, most notably in the multi-kinase inhibitor sorafenib, which targets Raf-1, VEGFR-2, and PDGFR-β with IC₅₀ values ranging from 6 to 90 nM [1]. While 1-(4-ethoxyphenyl)-3-(1H-indol-3-yl)urea has not been directly profiled against this kinase panel, its structural similarity to other indole-urea based kinase inhibitors suggests potential for engagement with this target class [2]. However, without specific data, this remains a class-level inference.

Kinase Inhibition Arylurea Scaffold Anticancer Sorafenib

Recommended Research and Industrial Application Scenarios for 1-(4-ethoxyphenyl)-3-(1H-indol-3-yl)urea (CAS 899947-00-3)


Target Validation in Helicobacter pylori Urease Inhibition Studies

This compound is an ideal chemical probe for validating urease as a therapeutic target in H. pylori-associated gastritis and peptic ulcer disease. Its potent cell-free IC₅₀ (83 nM) and defined mixed-type competitive inhibition mechanism (Ki = 14 nM) [1] allow researchers to specifically and robustly inhibit the enzyme in biochemical assays. Furthermore, its documented activity in a whole-cell H. pylori assay (IC₅₀ = 360 nM) [2] provides a crucial reference point for planning follow-up bacterial culture or in vivo studies, enabling a more accurate estimation of effective doses in complex biological matrices.

Chemical Biology Tool to Investigate Functional Divergence in Indole-Urea Scaffolds

Given its close structural analogy to the STING antagonist H-151 (1-(4-ethylphenyl)-3-(1H-indol-3-yl)urea), this compound serves as a powerful chemical biology tool to probe structure-activity relationships (SAR) that govern target specificity. A direct, comparative study using 1-(4-ethoxyphenyl)-3-(1H-indol-3-yl)urea and H-151 in parallel assays (e.g., STING activation vs. urease inhibition) would help delineate the critical role of the para-ethoxy vs. para-ethyl substituent. Such studies are essential for deconvoluting polypharmacology and designing next-generation inhibitors with improved selectivity profiles.

Medicinal Chemistry Starting Point for Developing Dual Urease/Kinase Inhibitors

The compound's potent urease activity, combined with the known propensity of the arylurea scaffold for kinase inhibition [3], positions it as an attractive starting point for fragment-based drug discovery or scaffold hopping efforts. Medicinal chemists can use this compound to explore whether modifications can maintain urease inhibition while fine-tuning or introducing desirable kinase activity. This could lead to novel agents with dual mechanisms of action, a valuable strategy in oncology and infectious disease research where targeting multiple pathways can improve efficacy and overcome resistance.

Quote Request

Request a Quote for 1-(4-ethoxyphenyl)-3-(1H-indol-3-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.